[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride
Description
Properties
IUPAC Name |
(6-pyrrolidin-1-ylpyridin-3-yl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O2.ClH/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12;/h3-4,7,13-14H,1-2,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMHYIOWZAXVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride typically involves the following steps:
Formation of Pyrrolidine-Pyridine Intermediate: The initial step involves the reaction of pyridine with pyrrolidine under controlled conditions to form the pyrrolidine-pyridine intermediate.
Boronic Acid Introduction: The intermediate is then reacted with a boronic acid reagent, such as boronic acid or its derivatives, under catalytic conditions to introduce the boronic acid group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing purification techniques such as crystallization, filtration, and chromatography to obtain the pure compound.
Quality Control: Implementing stringent quality control measures to ensure the compound meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride, under inert atmosphere.
Substitution: Halogenating agents, nucleophiles, under controlled temperature and pH conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the pyridine or pyrrolidine rings.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with new functional groups replacing the original ones on the pyridine or pyrrolidine rings.
Scientific Research Applications
Organic Chemistry
[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride is primarily used as a reagent in the Suzuki-Miyaura coupling reactions, which are essential for synthesizing biaryl compounds. These compounds are critical in pharmaceuticals and materials science due to their diverse biological activities and properties.
| Application | Description |
|---|---|
| Biaryl Synthesis | Used to create complex biaryl structures that serve as intermediates in drug development. |
| Polymer Chemistry | Acts as a building block for creating advanced materials with specific properties. |
Medicinal Chemistry
The compound is explored for its potential therapeutic applications, particularly in developing enzyme inhibitors and receptor antagonists. Its ability to form reversible covalent bonds with diols makes it useful in drug design.
| Therapeutic Area | Potential Applications |
|---|---|
| Cancer Treatment | Investigated for compounds that inhibit tumor growth by targeting specific enzymes. |
| Antimicrobial Agents | Explored for its role in developing drugs that combat bacterial infections. |
Biological Research
In biological studies, this compound serves as a tool for probing biological systems due to its reactivity with biomolecules.
| Research Focus | Application |
|---|---|
| Enzyme Inhibition Studies | Used to study the mechanisms of enzyme action and inhibition through reversible binding interactions. |
| Cellular Uptake Studies | The pyrrolidine group enhances lipophilicity, facilitating cellular membrane penetration for drug delivery studies. |
Case Studies
- Enzyme Inhibition : A study demonstrated that derivatives of [6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid exhibit potent inhibition against specific proteases involved in cancer progression.
- Drug Development : Research involving this compound led to the synthesis of novel anticancer agents that showed promising results in preclinical trials.
Mechanism of Action
The mechanism of action of [6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it effective in enzyme inhibition. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly useful in drug development, where enzyme inhibition is a common strategy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
(6-Methylpyridin-3-yl)boronic Acid Hydrochloride
- CAS No.: 2096333-73-0
- Molecular Formula: C₆H₉BClNO₂
- Molecular Weight : 173.41 g/mol
- Key Differences :
- Replaces the pyrrolidinyl group with a methyl group, reducing steric hindrance and molecular complexity.
- Lower molecular weight (173.41 vs. 228.48 g/mol) may improve volatility but reduce stability in aqueous conditions.
- Applications: Suitable for less sterically demanding cross-coupling reactions .
(6-(Piperazin-1-yl)pyridin-3-yl)boronic Acid Hydrochloride
- CAS No.: N/A (MDL: Not listed)
- Molecular Formula : C₉H₁₅BClN₃O₂
- Molecular Weight : 243.50 g/mol
- Key Differences :
- Substitutes pyrrolidinyl with a piperazinyl group (six-membered ring with two nitrogen atoms).
- Increased nitrogen content and molecular weight (243.50 vs. 228.48 g/mol) may enhance hydrogen-bonding capacity and solubility in acidic media.
- Hazard Profile : Classified with H315 (skin irritation) and H319 (eye irritation), indicating higher reactivity compared to the pyrrolidinyl analog .
[6-(Trifluoromethyl)pyridin-3-yl]boronic Acid
- CAS No.: Not provided (referenced in EP 4 374 877 A2)
- Molecular Formula: C₆H₅BF₃NO₂ (estimated)
- Key Differences :
Halogen-Substituted Analogs
(6-Chloro-2-fluoropyridin-3-yl)boronic Acid
- CAS No.: 1256345-66-0
- Molecular Formula: C₅H₄BClFNO₂
- Key Differences :
Heterocycle-Fused Analogs
{1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl}boronic Acid Hydrochloride
- CID : 132342264
- Molecular Formula : C₇H₈BN₃O₂
- Key Differences: Pyrazolopyridine core introduces fused aromaticity, altering electronic conjugation and steric profile. Potential applications in synthesizing kinase inhibitors due to enhanced π-π stacking capabilities .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Hazard Profile | Applications |
|---|---|---|---|---|---|
| Target Compound | C₉H₁₄BClN₂O₂ | 228.48 | Pyrrolidin-1-yl | Not specified | Versatile cross-coupling |
| (6-Methylpyridin-3-yl)boronic acid HCl | C₆H₉BClNO₂ | 173.41 | Methyl | Not specified | Low-steric-demand reactions |
| (6-Piperazin-1-yl) analog HCl | C₉H₁₅BClN₃O₂ | 243.50 | Piperazin-1-yl | H315, H319 | Solubility-driven syntheses |
| (6-Trifluoromethyl) analog | C₆H₅BF₃NO₂ | ~181.92 | CF₃ | Not specified | Fluorinated drug intermediates |
| (6-Chloro-2-fluoro) analog | C₅H₄BClFNO₂ | 189.36 | Cl, F | Not specified | Electron-deficient coupling partners |
Research Findings and Trends
- Electronic Effects : Electron-donating groups (e.g., pyrrolidinyl) slow cross-coupling rates but improve stability, while electron-withdrawing groups (e.g., CF₃, halogens) accelerate reactivity .
- Steric Influence : Bulky substituents like pyrrolidinyl may reduce reaction yields in sterically congested systems but improve selectivity in complex syntheses .
- Solubility : Piperazinyl and pyrrolidinyl analogs exhibit enhanced solubility in polar solvents compared to halogenated derivatives, aiding in homogeneous reaction conditions .
Biological Activity
[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a pyridine ring substituted with a pyrrolidine moiety and a boronic acid functional group, which contributes to its reactivity and interaction with biological targets.
- Molecular Formula : C₉H₁₃BN₂O₂
- Molecular Weight : 192.02 g/mol
- CAS Number : 1150114-75-2
The biological activity of boronic acids, including this compound, is primarily attributed to their ability to form reversible covalent bonds with diols and other nucleophiles. This property enables them to inhibit enzymes and interact with various biological receptors, making them valuable in drug design and development.
Anticancer Activity
Research has indicated that compounds containing boronic acid groups can exhibit anticancer properties by inhibiting proteasome activity. Proteasome inhibitors are crucial in cancer therapy as they interfere with the degradation of regulatory proteins involved in cell cycle control and apoptosis.
- Case Study : A study published in Nature highlighted the efficacy of boronic acid derivatives in inhibiting cancer cell growth through proteasome inhibition. The compound demonstrated a significant reduction in cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .
Antimicrobial Properties
Boronic acids have also been investigated for their antimicrobial activities. The unique structure of this compound may enhance its interaction with bacterial enzymes, leading to effective inhibition of bacterial growth.
- Research Findings : In vitro studies have shown that this compound exhibits broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria, potentially through the inhibition of key metabolic pathways .
Enzyme Inhibition
The ability of boronic acids to interact with serine proteases and other enzymes has been well-documented. This interaction can lead to the development of enzyme inhibitors that are useful in treating various diseases.
- Example : A study demonstrated that this compound effectively inhibits certain serine proteases involved in inflammatory responses, suggesting its potential application in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds between boronic acids and aryl halides.
| Synthesis Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Suzuki Coupling | Boronic Acid, Aryl Halide | Palladium catalyst, Base | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
